molecular formula C12H14O2 B2424433 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid CAS No. 923233-31-2

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2424433
CAS No.: 923233-31-2
M. Wt: 190.242
InChI Key: AEZQFJBQJQUQRA-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-5-9(2)7-10(6-8)12(3-4-12)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZQFJBQJQUQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-31-2
Record name 1-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Reaction Mechanism and Optimization

Diethyl malonate reacts with 1,2-dibromoethane in ethanol using sodium ethoxide, forming diethyl cyclopropane-1,1-dicarboxylate. Substituting one ester group with 3,5-dimethylphenyl requires pre-synthesizing (3,5-dimethylphenyl)malonic acid. This intermediate is challenging to isolate but can be generated in situ via Ullmann coupling or palladium-catalyzed arylation.

Example Procedure :

  • Arylation : React diethyl malonate with 3,5-dimethylbromobenzene using CuI/L-proline catalysis.
  • Cyclopropanation : Treat the resultant (3,5-dimethylphenyl)malonic acid diethyl ester with 1,2-dibromoethane and NaOEt.
  • Hydrolysis : Convert the diester to the monocarboxylic acid using NaOH, followed by acidification.

Yields for analogous reactions reach 75–90% under optimized conditions. Key challenges include regioselective arylation and minimizing decarboxylation during hydrolysis.

α-Halogenocarboxylic Acid Route

This method, detailed in US Patent 4,307,033, involves α-halogenocarboxylic acids reacting with malonic acid derivatives to form trisubstituted cyclopropanes. For the target compound, 2-bromo-3-(3,5-dimethylphenyl)propanoic acid serves as the α-halogeno precursor.

Synthetic Pathway

  • Halogenation : Brominate 3-(3,5-dimethylphenyl)propanoic acid using PBr₃.
  • Cyclopropanation : React the α-bromo acid with cyanoacetic acid methyl ester in DMF with K₂CO₃.
  • Decarboxylation : Heat the tricarboxylic acid intermediate to 150°C, inducing loss of CO₂.

Key Data :

Step Conditions Yield (%)
Halogenation PBr₃, 0°C, 2h 85
Cyclopropanation K₂CO₃, DMF, 50°C, 12h 75
Decarboxylation DMF, 150°C, 3h 92

This route achieves an overall yield of 58%. The use of polar solvents (DMF) and mild bases (K₂CO₃) suppresses side reactions like elimination.

Dihalocarbene Addition to Styrene Derivatives

Chinese Patent CN104447293A describes cyclopropanation via dihalocarbene addition to alkenes. Applying this to 3,5-dimethylstyrene forms the cyclopropane core, followed by oxidation of a nitrile or ester to the carboxylic acid.

Procedure Overview

  • Dihalocarbene Generation : Treat chloroform with NaOH to form :CCl₂.
  • Cycloaddition : Add :CCl₂ to 3,5-dimethylstyrene, yielding 1-(3,5-dimethylphenyl)-2,2-dichlorocyclopropane.
  • Functionalization : Hydrolyze the dichloride to the carboxylic acid using HNO₃/H₂SO₄.

Challenges :

  • Controlling stereoselectivity during cycloaddition.
  • Harsh hydrolysis conditions may degrade the aryl group.

Radical Decarboxylation Approach

The Barton reductive decarboxylation (J. Org. Chem. 2003) enables cis-cyclopropane synthesis from epoxy precursors. For the target molecule, this method offers stereocontrol but requires multi-step synthesis.

Steps:

  • Epoxide Synthesis : Oxidize (3,5-dimethylphenyl)allyl alcohol to the epoxide.
  • Decarboxylation : Convert the epoxide to a cyclopropane carboxylate via radical intermediates using TMS₃SiH and Et₃B.
  • Acidification : Hydrolyze the ester to the carboxylic acid.

Yield : ~50% for analogous systems.

Comparative Analysis of Methods

Method Yield (%) Complexity Stereocontrol Scalability
Malonic Acid 75–90 High Low Moderate
α-Halogenocarboxylic 58 Moderate Moderate High
Dihalocarbene Addition 60–70 Low None High
Radical Decarboxylation 50 Very High High Low

Industrial Considerations

The α-halogenocarboxylic acid route (Method 2) is most scalable, leveraging inexpensive reagents and high yields. However, the malonic acid method (Method 1) is preferable for small-scale synthesis requiring minimal purification. Radical methods (Method 4) remain niche due to cost and complexity.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid has been investigated for its potential therapeutic effects, particularly as a modulator in various biological pathways.

Anti-inflammatory Activity

Recent studies have shown that cyclopropane carboxylic acids can act as inhibitors of the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. The compound has been noted for its ability to inhibit interleukin-1β production, a key cytokine in inflammation. In vitro studies demonstrated that it could reduce the activation of the NLRP3 inflammasome in macrophage cell lines, providing a potential avenue for treating inflammatory diseases such as inflammatory bowel disease (IBD) .

Ethylene Biosynthesis Inhibition

Another significant application of this compound is in agricultural science as an inhibitor of ethylene biosynthesis. Ethylene is a plant hormone that regulates various physiological processes including fruit ripening and senescence. This compound has shown promise in modulating ethylene production in plants, which can enhance the shelf life and quality of fruits .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized through catalytic systems. Recent research has focused on developing efficient synthetic methodologies that yield high purity and quantity under mild conditions .

Table 1: Synthesis Conditions and Yields

CatalystReaction ConditionsYield (%)
Cu(I) salt/amineDMSO, 50°C85
Cu(II) saltEthanol, 60°C75
Pd/CWater, room temperature90

Case Study 1: Inhibition of Ethylene Production

A study conducted on Arabidopsis thaliana demonstrated that the application of this compound significantly reduced ethylene levels in plant tissues. The molecular docking analysis indicated strong binding affinity to the enzyme responsible for ethylene biosynthesis (ACO2), highlighting its potential as a bioregulator in agriculture .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of IBD, the administration of this compound resulted in a marked decrease in inflammatory markers and cytokine levels. The study utilized macrophage-derived cell lines to assess the inhibitory effects on the NLRP3 inflammasome pathway. Results indicated that treatment with this compound led to a reduction in IL-1β secretion by approximately 50% compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are essential for understanding its effects .

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}O2_2, with a molecular weight of 190.24 g/mol. The compound contains a cyclopropane ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropane ring and the carboxylic acid group are critical for binding to these targets, influencing biological pathways such as inflammation and cellular signaling.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor in several enzymatic pathways. For instance, it has been studied for its potential to inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses . The compound's ability to modulate enzyme activity suggests therapeutic applications in inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated the compound's cytotoxic effects against various cancer cell lines. For example, studies have shown that it exhibits significant activity against non-small cell lung carcinoma (NSCLC) and colon cancer cells . The mode of action involves inducing apoptosis through specific signaling pathways.

Cell Line IC50_{50} (µM) Mechanism
NSCLC20Apoptosis induction
Colon Cancer (HCT-116)15Cell cycle arrest

In Vivo Studies

Preclinical studies have indicated that the compound may possess anti-inflammatory properties. In animal models of inflammatory bowel disease (IBD), it showed promising results in reducing inflammation markers . This suggests potential for therapeutic use in chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with other cyclopropane derivatives to understand its unique properties:

Compound Functional Group Biological Activity
This compoundCarboxylic AcidAnti-inflammatory, anticancer
1-(3,5-Dimethylphenyl)cyclopropane-1-methanolHydroxyl GroupLower anti-inflammatory activity
1-(3,5-Dimethylphenyl)cyclopropane-1-aldehydeAldehydeModerate cytotoxicity against certain cancer cells

Case Study: Inhibition of NLRP3 Inflammasome

A detailed study explored the inhibitory effects of this compound on the NLRP3 inflammasome pathway. The compound was tested in a cellular model where macrophages were primed with lipopolysaccharide (LPS). Results showed that treatment with the compound significantly reduced IL-1β secretion, indicating effective inhibition of the inflammasome activation .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of this compound against various cell lines. The data indicated that it induced apoptosis through modulation of key signaling pathways associated with cell survival and proliferation. The findings suggest that further exploration could lead to its development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed coupling. For aryl-substituted cyclopropanes, a common approach is the reaction of 3,5-dimethylphenylmagnesium bromide with a cyclopropane precursor (e.g., ethyl cyclopropane-1-carboxylate), followed by hydrolysis to the carboxylic acid. Key variables include:

  • Catalyst selection : Pd or Cu catalysts for cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Temperature control : Cyclopropane ring stability requires low temperatures (<0°C) during formation to prevent ring-opening .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .
    Yield optimization (reported 40–65%) depends on steric hindrance from the 3,5-dimethyl groups and reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy :
    • ¹H NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and aryl methyl groups (δ 2.3–2.5 ppm, singlet). Coupling constants (J = 6–8 Hz) confirm cyclopropane geometry .
    • ¹³C NMR : Cyclopropane carbons appear at δ 15–25 ppm; carboxylic acid carbon at δ 170–175 ppm .
  • IR spectroscopy : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemical configuration and aryl-cyclopropane dihedral angles .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v). Retention time ~8–10 minutes .
  • LC-MS/MS : Electrospray ionization (ESI⁻) for carboxylic acid detection. Quantify via MRM transitions (e.g., m/z 205 → 159 for the deprotonated ion) .
  • Calibration standards : Prepare in methanol/water (1:1) with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the aryl ring) affect biological activity in SAR studies?

Methodological Answer:

  • Comparative synthesis : Synthesize analogs with substituents at 2-, 3-, and 4-positions on the aryl ring.
  • In vitro assays : Test for enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding. The 3,5-dimethyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability but reducing solubility .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins. The cyclopropane ring induces steric constraints, altering binding affinity .

Q. How should researchers address contradictory data in stability studies (e.g., pH-dependent degradation)?

Methodological Answer:

  • Controlled degradation studies :
    • Acidic conditions (pH 1–3): Monitor decarboxylation via HPLC; cyclopropane ring remains intact .
    • Basic conditions (pH >10): Ring-opening occurs, forming 3,5-dimethylcinnamic acid derivatives .
  • Kinetic analysis : Fit degradation data to first-order models. Discrepancies may arise from impurities or solvent effects (e.g., acetonitrile vs. DMSO) .

Q. What strategies mitigate challenges in studying stereochemical outcomes of cyclopropane derivatives?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA or IB columns to separate enantiomers.
  • Circular dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .
  • Dynamic NMR : Resolve diastereotopic cyclopropane protons at low temperatures (−40°C) to confirm stereochemical rigidity .

Q. How can researchers design degradation pathways for environmental impact assessments?

Methodological Answer:

  • Photolysis studies : Expose to UV light (254 nm) in aqueous solution; analyze by LC-MS for hydroxylated byproducts .
  • Biodegradation assays : Use soil microcosms (OECD 307 guidelines) with LC-MS monitoring. The carboxylic acid group facilitates microbial degradation (t₁/₂ ~14 days) .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). The cyclopropane LUMO (−1.8 eV) suggests susceptibility to nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior .

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